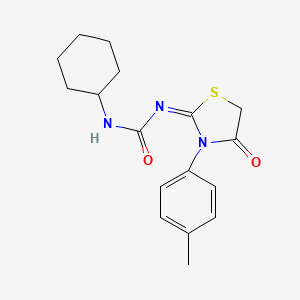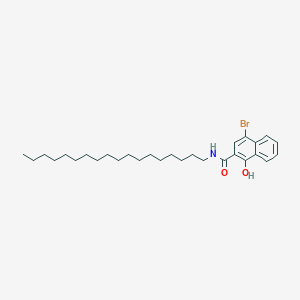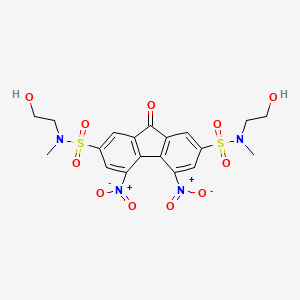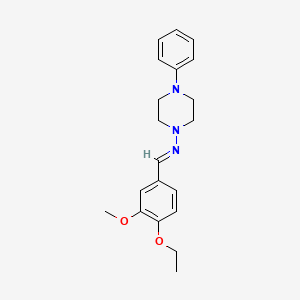
N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine is a chemical compound with the molecular formula C25H29N3O2. It is known for its unique structure, which includes a piperazine ring substituted with ethoxy and methoxy groups on a benzylidene moiety, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation of 4-phenylpiperazine with 4-ethoxy-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to improve efficiency and yield.
Análisis De Reacciones Químicas
N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy or ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzylidene or phenyl rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new therapeutic agents.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
N-(4-Ethoxy-3-methoxybenzylidene)-4-phenyl-1-piperazinamine can be compared with other similar compounds, such as:
N-(4-Ethoxy-3-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine: This compound has a similar structure but with a naphthylmethyl group instead of a phenyl group. It may exhibit different biological activities due to the structural differences.
N-(4-Ethoxy-3-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine: This compound has a methyl group on the benzyl ring, which may affect its chemical reactivity and biological properties.
4-Benzyl-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine: This compound has a benzyl group on the piperazine ring, which may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(E)-1-(4-ethoxy-3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C20H25N3O2/c1-3-25-19-10-9-17(15-20(19)24-2)16-21-23-13-11-22(12-14-23)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3/b21-16+ |
Clave InChI |
VPQDERHLNDWQGT-LTGZKZEYSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


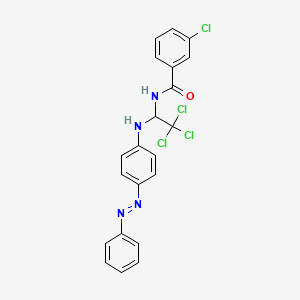
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)

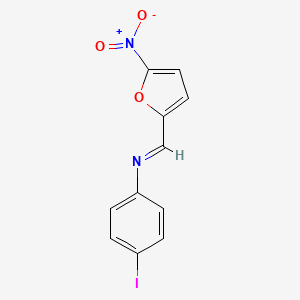
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)

